1,1,1-Trichloroacetone
Overview
Description
1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula C₃H₃Cl₃O . It is a colourless liquid known for its strong pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of folic acid .
Preparation Methods
1,1,1-Trichloroacetone can be synthesized through several methods:
Chlorination of Chloroacetone: This method involves the chlorination of chloroacetone, resulting in the formation of this compound as well as 1,1,3-trichloroacetone as a by-product.
Transfer of Trichloromethyl Group: Another synthesis route involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride.
Industrial Production: Industrially, this compound is produced by the chlorination of acetone or its mono- or dichloro-derivatives in the presence of iodine or an iodine-containing compound at temperatures ranging from 10°C to 80°C.
Chemical Reactions Analysis
1,1,1-Trichloroacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include chlorine, iodine, and various nucleophiles. .
Major Products: Major products from these reactions include trichloroacetic acid, dichloroacetone, and other chlorinated derivatives.
Scientific Research Applications
1,1,1-Trichloroacetone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including folic acid.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Research: It is used in studies involving chlorinated ketones and their biological effects.
Industrial Applications: It is employed in the production of insecticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trichloroacetone involves its reactivity as a chlorinated ketone. It can interact with various biological molecules, leading to the formation of adducts and other reaction products. The molecular targets and pathways involved include nucleophilic sites on proteins and nucleic acids, where it can form covalent bonds and alter their function .
Comparison with Similar Compounds
1,1,1-Trichloroacetone can be compared with other similar compounds:
Chloroacetone: Less chlorinated and less reactive compared to this compound.
1,3-Dichloroacetone: Has two chlorine atoms and exhibits different reactivity patterns.
Hexachloroacetone: More highly chlorinated and used in different industrial applications.
This compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1,1,1-trichloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
Record name | 1,1,1-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 g/cu cm at 20 °C | |
Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
918-00-3, 72497-18-8 | |
Record name | 1,1,1-Trichloropropanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Trichloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloroacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,1,1-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1,1-TRICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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